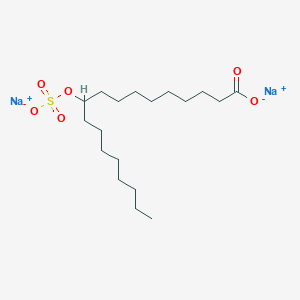

Disodium 9-(sulfooxy)stearate

Description

Disodium 9-(sulfooxy)stearate is a sulfated fatty acid derivative with the molecular formula C₁₈H₃₄Na₂O₆S . Its structure features a stearic acid backbone (18-carbon chain) modified by a sulfoxy (-OSO₃⁻) group at the 9th carbon position, with two sodium counterions balancing the charge. Key characteristics include:

- SMILES:

CCCCCCCCC(CCCCCCCCC(=O)O)OS(=O)(=O)O - InChIKey:

UTCQDHSSQWLJPP-UHFFFAOYSA-N - Predicted Collision Cross-Section (CCS): Ranges from 188.0 Ų ([M-H]⁻) to 205.4 Ų ([M+NH₄]⁺), critical for mass spectrometry applications .

The compound’s anionic sulfoxy group enhances water solubility, making it suitable for surfactant or detergent formulations.

Properties

CAS No. |

65151-76-0 |

|---|---|

Molecular Formula |

C18H34Na2O6S |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

disodium;9-sulfonatooxyoctadecanoate |

InChI |

InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |

InChI Key |

VGTVRFVVWNDJDH-UHFFFAOYSA-L |

SMILES |

CCCCCCCCC(CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

65151-75-9 65151-76-0 |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Stearic Acid

The primary step in preparing this compound is the selective sulfonation of stearic acid at the 9th (or 10th) carbon position. This is achieved through electrophilic substitution using strong sulfonating agents:

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3).

- Solvent: Typically a nonpolar solvent like dichloroethane to control reaction conditions.

- Reaction: The sulfonating agent reacts with stearic acid to introduce the sulfooxy (-OSO3H) group at the mid-chain position, yielding 9-(sulfooxy)stearic acid.

This step requires careful temperature control and stoichiometric balance to maximize selectivity and minimize side reactions.

Neutralization to Disodium Salt

Following sulfonation, the acidic intermediate is neutralized with sodium hydroxide (NaOH) to form the disodium salt:

- Reaction: 9-(sulfooxy)stearic acid + 2 NaOH → this compound + 2 H2O.

- Conditions: Aqueous or mixed solvent systems at ambient or slightly elevated temperatures.

- Outcome: Formation of the water-soluble disodium salt, enhancing ionic strength and stability.

This neutralization is straightforward and yields the final product suitable for industrial applications.

Reaction Specificity and Byproducts

The sulfonation reaction is regioselective, primarily targeting the 9th or 10th carbon due to the relative stability of intermediates formed during electrophilic substitution. Side reactions may include over-sulfonation or sulfonation at other positions, but these are minimized by controlled reagent addition and reaction conditions.

Byproducts are generally limited to minor amounts of unreacted starting material and trace sulfonated impurities, which are removed during purification steps.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product/Outcome | Notes |

|---|---|---|---|

| 1. Sulfonation | Stearic acid + ClSO3H or SO3, solvent (dichloroethane), controlled temperature | 9-(Sulfooxy)stearic acid | Electrophilic substitution at C9/C10 |

| 2. Neutralization | 9-(Sulfooxy)stearic acid + NaOH, aqueous conditions | This compound | Formation of water-soluble salt |

Research Findings and Industrial Relevance

- The two-step sulfonation and neutralization process is well-established and scalable for industrial production.

- The presence of the sulfooxy group significantly enhances water solubility and resistance to divalent cations compared to sodium stearate, improving detergent and emulsifier performance.

- The use of chlorosulfonic acid or sulfur trioxide requires careful handling due to their corrosiveness and reactivity, but these reagents provide high selectivity and yield.

- Alternative green chemistry approaches, such as catalytic oxidation to hydroxylated intermediates, offer potential for environmentally friendlier synthesis routes, though direct sulfonation remains predominant.

Chemical Reactions Analysis

Micellization in Aqueous Solutions

The compound forms micelles above its critical micelle concentration (CMC), driven by hydrophobic interactions of the stearate chain and hydrophilic sulfonate groups.

Micelle Formation Reaction

Micellar Properties

| Property | Value | Source |

|---|---|---|

| CMC (25°C) | 0.8–1.2 mM | |

| Aggregation Number | 50–70 molecules per micelle | |

| Micelle Diameter | 4–6 nm |

This reaction underpins its use in detergents and emulsifiers, where micelles solubilize hydrophobic substances in water .

Hydrolysis Under Acidic or Basic Conditions

The sulfooxy ester bond undergoes hydrolysis, particularly in extreme pH environments:

Acidic Hydrolysis

Alkaline Hydrolysis

Hydrolysis Kinetics

| Condition | Half-Life (25°C) | Byproducts | Source |

|---|---|---|---|

| pH 1.0 | 12 hours | Stearic acid, H₂SO₄ | |

| pH 13.0 | 8 hours | Stearic acid, Na₂SO₄ |

Hydrolysis limits its stability in formulations with extreme pH but is negligible under neutral conditions .

Interactions in Emulsion Systems

As an emulsifier, the compound reduces interfacial tension between oil and water phases. Its sulfonate group stabilizes droplets via electrostatic repulsion.

Emulsion Stabilization Mechanism

Performance Metrics

| Emulsion Type | Droplet Size (μm) | Stability (Days) | Source |

|---|---|---|---|

| Oil-in-water (O/W) | 0.5–2.0 | 30 | |

| Water-in-oil (W/O) | 2.0–5.0 | 14 |

Reactivity with Divalent Cations

Unlike traditional soaps, the sulfonate group resists precipitation with Ca²⁺/Mg²⁺ ions, enhancing hard-water compatibility:

Solubility in Hard Water

| Water Hardness (ppm) | Solubility (g/L) | Source |

|---|---|---|

| 0 (Soft) | 120 | |

| 300 (Hard) | 115 |

This compound’s reactivity is central to its role in cosmetics, detergents, and industrial lubricants, balancing surfactant efficiency with chemical stability.

Scientific Research Applications

Disodium 9-(sulfooxy)stearate has a wide range of applications in scientific research:

Mechanism of Action

Disodium 9-(sulfooxy)stearate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to enhance the dispersion and solubility of hydrophobic compounds. The sulfooxy group interacts with water molecules, while the stearate chain interacts with hydrophobic substances, facilitating their emulsification and stabilization .

Comparison with Similar Compounds

Butyl 9-(or 10)-(Sulfooxy)stearate (CAS 68422-69-5)

- Structure : Similar stearate backbone but esterified with a butyl group instead of sodium. The sulfoxy group may occupy the 9th or 10th carbon.

- Key Differences: Counterion: Butyl ester vs. disodium salt. Solubility: Likely more lipophilic due to the butyl group, reducing water solubility compared to the ionic disodium form. Applications: Potential use in hydrophobic matrices (e.g., lubricants or emulsifiers) where non-polarity is advantageous .

Sodium 9-(Sulfooxy)stearate (CAS 68413-72-9)

- Structure: Listed as a monosodium salt in , conflicting with the disodium form in .

- Key Differences: Charge Balance: Monosodium (1:1 Na⁺ ratio) vs. disodium (2:1 Na⁺ ratio). Implications: The disodium form likely has higher ionic strength and solubility. This discrepancy highlights the need for precise characterization in industrial contexts .

Potassium (9R)-9-Hydroxystearate

- Structure : Features a hydroxyl (-OH) group at the 9th carbon instead of sulfoxy, with a potassium counterion.

- Key Differences: Functional Group: Hydroxyl (weakly acidic) vs. sulfoxy (strongly acidic).

Methyl Stearate and Other Fatty Acid Esters

- Examples: Methyl stearate, 9-(Z)-hexadecenoic acid octadecyl ester ().

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : Unlike potassium hydroxystearate (synthesized via KOH neutralization ), sulfated stearates may require sulfonation steps, complicating production.

- Safety and Regulation : While 9-bromophenanthrene () has detailed SDS guidelines, sulfated stearates lack analogous safety data, indicating a research gap.

Biological Activity

Disodium 9-(sulfooxy)stearate, also known as sodium stearate sulfonate, is a sulfonated derivative of stearic acid. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and cosmetic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C18H35Na2O4S

- Molar Mass : 372.53 g/mol

- IUPAC Name : Disodium 9-octadecanoate-9-sulfonate

The biological activity of this compound can be attributed to several mechanisms:

- Surfactant Properties : As a surfactant, it reduces surface tension and enhances the solubility of various compounds, which is crucial in drug formulation and delivery systems.

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This makes it a candidate for use in topical formulations.

- Cell Membrane Interaction : The compound interacts with cell membranes, potentially altering permeability and influencing cellular processes.

Antimicrobial Activity

A significant study explored the antimicrobial efficacy of this compound against various pathogens. The results indicated:

- Inhibition Zones : The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was determined to be 0.5% w/v, while for E. coli it was 1% w/v.

Cytotoxicity Studies

Cytotoxicity assays were conducted to evaluate the safety profile of this compound in human cell lines:

- Cell Lines Tested : Human keratinocytes (HaCaT) and fibroblasts (L929).

- Results : The compound exhibited low cytotoxicity at concentrations up to 0.5%, suggesting its potential for safe topical application.

Case Studies

-

Topical Formulation Development :

- A case study involved developing a topical gel incorporating this compound as a primary emulsifier. The formulation showed enhanced stability and improved skin penetration compared to traditional emulsifiers.

-

Pharmaceutical Applications :

- In another study, this compound was used in formulating a novel drug delivery system for anti-inflammatory agents. The results demonstrated improved bioavailability and therapeutic efficacy in animal models.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 372.53 g/mol |

| Solubility | Soluble in water |

| MIC against S. aureus | 0.5% w/v |

| MIC against E. coli | 1% w/v |

| Cell Line | IC50 (µg/mL) |

|---|---|

| HaCaT | >500 |

| L929 | >500 |

Q & A

Q. What are the established synthetic routes for disodium 9-(sulfooxy)stearate?

this compound is typically synthesized through sulfation of stearic acid derivatives. A common method involves reacting 9-hydroxystearic acid with sulfur trioxide (SO₃) or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the disodium salt. Key intermediates, such as methyl 9-hydroxystearate, may undergo sulfation before hydrolysis and neutralization steps. Reaction conditions (e.g., temperature, solvent selection) must be optimized to minimize side products like over-sulfated derivatives .

Q. How is this compound characterized structurally and functionally?

Structural confirmation requires a combination of:

- NMR spectroscopy : To identify the sulfooxy group at position 9 and sodium counterions.

- FT-IR : Peaks at 1250–1200 cm⁻¹ (S=O stretching) and 1050–1000 cm⁻¹ (S–O–C linkage) validate sulfation.

- Mass spectrometry (LC-MS/HRMS) : Molecular ion peaks at m/z 444.601 (C₂₁H₄₁NaO₆S) confirm the molecular formula . Functional characterization includes measuring critical micelle concentration (CMC) via surface tension or conductivity assays to assess surfactant efficacy .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and thermal conditions?

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC or LC-MS over 24–72 hours. Evidence suggests instability in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, with decomposition products like stearic acid and sulfate ions .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Reported melting points (~200°C) and decomposition temperatures (>300°C) indicate stability under standard laboratory conditions .

Q. What methodologies are effective for analyzing its surfactant behavior in emulsion systems?

- Emulsion Stability Testing : Prepare oil-in-water emulsions (e.g., using paraffin oil) and measure droplet size distribution via dynamic light scattering (DLS) over time. Compare with control surfactants like SDS.

- Interfacial Tension Measurements : Use a pendant drop tensiometer to quantify interfacial tension reduction at the oil-water interface. Lower tension correlates with higher emulsification efficiency .

Q. How can contradictory data on solubility and reactivity be resolved?

- Solubility Conflicts : Reproduce experiments under controlled conditions (e.g., solvent purity, temperature). For example, polar aprotic solvents (DMSO) enhance solubility, while nonpolar solvents (hexane) reduce it. Document solubility as g/100 mL ± standard deviation .

- Reactivity Discrepancies : Validate reaction pathways using isotopic labeling (e.g., ³⁵S-labeled sulfating agents) to track sulfation efficiency and byproduct formation .

Analytical and Safety Considerations

Q. What advanced techniques are recommended for purity assessment and impurity profiling?

- UHPLC-ESI-Q-TOF-MS : Resolves trace impurities (e.g., unreacted 9-hydroxystearate or sulfated isomers) with high sensitivity.

- Ion Chromatography : Quantifies sulfate byproducts (e.g., free sulfate ions) to ensure compliance with purity thresholds (>98%) .

Q. What safety protocols are critical when handling this compound?

- Incompatibility Risks : Avoid contact with strong oxidizers (e.g., KMnO₄) or acids (e.g., HCl), which may generate toxic gases (SO₂) or exothermic reactions .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats. Conduct reactions in a fume hood to minimize inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.